molecular formula C16H16F3NO B1342985 4-(4-Isopropylphenoxy)-3-(trifluoromethyl)aniline CAS No. 946697-76-3

4-(4-Isopropylphenoxy)-3-(trifluoromethyl)aniline

Cat. No. B1342985
M. Wt: 295.3 g/mol
InChI Key: FSXRQNYMNIGCIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Isopropylphenoxy)-3-(trifluoromethyl)aniline (IPTFA) is a novel chemical compound with a variety of potential applications in the scientific and medical fields. IPTFA is a heterocyclic compound belonging to the class of anilines, a group of aromatic amines with a wide range of uses in the synthesis of pharmaceuticals, agrochemicals, and polymers. It is a colorless liquid with a melting point of -25°C and a boiling point of 97°C. IPTFA has a high solubility in organic solvents such as methanol, ethanol, and acetone.

Scientific Research Applications

Metalation as a Key for Structural Elaboration

Trifluoromethoxy-substituted anilines, related to 4-(4-Isopropylphenoxy)-3-(trifluoromethyl)aniline, undergo metalation that allows for structural elaboration. This process involves hydrogen/lithium permutation with site selectivity, which, depending on the N-protective group employed, enables the synthesis of various functionalized products. This method illustrates the preparative potential of aniline functionalization mediated by organometallic reagents, expanding the toolbox for synthesizing trifluoromethyl-containing compounds (Leroux, Castagnetti, & Schlosser, 2003).

Applications in Nonlinear Optical Materials

The experimental and theoretical vibrational analysis of trifluoromethyl aniline derivatives demonstrates their potential as nonlinear optical (NLO) materials. These studies, focusing on Fourier Transform-Infrared and Fourier Transform-Raman techniques, alongside density functional theory computations, reveal the effects of electron donating and withdrawing on the molecule's structure and its implications for NLO applications (Revathi et al., 2017).

Synthesis of Ortho-trifluoromethoxylated Derivatives

The synthesis of ortho-trifluoromethoxylated aniline derivatives presents a challenge due to the need for non-toxic, stable reagents. A protocol using Togni reagent II demonstrates a user-friendly approach for synthesizing methyl 4-acetamido-3-(trifluoromethoxy)benzoate, a potential intermediate for pharmaceuticals, agrochemicals, and functional materials. This method emphasizes the versatility of trifluoromethoxylated aromatic compounds in organic synthesis (Feng & Ngai, 2016).

Electrocatalysis for CO2 Reduction

Research on rhenium(I) fac-tricarbonyl complexes, containing pendent arylamine functionality, showcases the impact of the trifluoromethyl group on electrocatalysis for carbon dioxide (CO2) reduction. The study indicates that catalysts with aniline-substituted sites show superior performance compared to traditional catalysts, highlighting the role of trifluoromethyl groups in enhancing catalytic activity for environmental applications (Talukdar et al., 2020).

Synthesis and Application of Novel Polymers

The electrochemical synthesis of polymers based on aniline derivatives in aqueous solutions opens new avenues for materials science, particularly in the development of dye-sensitized solar cells (DSSCs). Polymers incorporating trifluoromethyl aniline units exhibit enhanced electrical conductivity and photovoltaic efficiency, underscoring the potential of these materials in renewable energy technologies (Shahhosseini et al., 2016).

properties

IUPAC Name

4-(4-propan-2-ylphenoxy)-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO/c1-10(2)11-3-6-13(7-4-11)21-15-8-5-12(20)9-14(15)16(17,18)19/h3-10H,20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXRQNYMNIGCIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Isopropylphenoxy)-3-(trifluoromethyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.